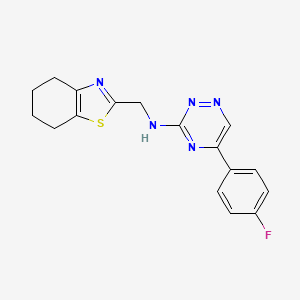![molecular formula C46H48N12O4 B5994825 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine](/img/structure/B5994825.png)
4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine is a complex organic compound characterized by multiple piperazine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzhydrylpiperazine derivatives and nitropyrimidine derivatives. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
- 4-(4-Benzhydrylpiperazin-1-yl)-(4-chloro-benzylidene)-amine
Uniqueness
4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine is unique due to its dual piperazine and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N12O4/c59-57(60)41-43(53-25-21-51(22-26-53)39(35-13-5-1-6-14-35)36-15-7-2-8-16-36)47-33-49-45(41)55-29-31-56(32-30-55)46-42(58(61)62)44(48-34-50-46)54-27-23-52(24-28-54)40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-20,33-34,39-40H,21-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPSENLNANKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C6=C(C(=NC=N6)N7CCN(CC7)C(C8=CC=CC=C8)C9=CC=CC=C9)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48N12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-CHLORO-5-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5994743.png)
![2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5994749.png)
![2-benzamido-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5994752.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5994763.png)
![methyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5994765.png)
![N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5994771.png)
![N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide](/img/structure/B5994778.png)

![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5994786.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide](/img/structure/B5994794.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5994800.png)
![3-(4-methoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994809.png)
![2-{[(3,3-diphenylpropyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5994814.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-N'-(5-methyl-4H-1,2,4-triazol-3-yl)urea](/img/structure/B5994834.png)
